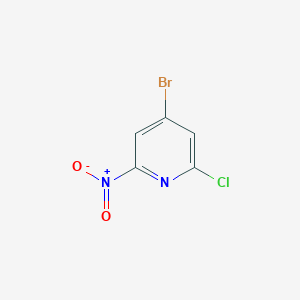

4-Bromo-2-chloro-6-nitropyridine

Description

Contextualization of Pyridine (B92270) Heterocycles in Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, holds a significant position in the field of organic chemistry. chemijournal.com Its structure, an isostere of benzene (B151609), provides a unique combination of aromaticity and basicity due to the lone pair of electrons on the nitrogen atom. rsc.org This nitrogen atom can participate in hydrogen bonding, which is a crucial interaction in biological systems and enhances the pharmacokinetic properties of drug molecules. nih.gov

The pyridine nucleus is a fundamental component of numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. rsc.orgresearchgate.net The versatility of the pyridine scaffold has made it a cornerstone in the synthesis of a wide array of compounds with diverse applications. acs.org These applications span from pharmaceuticals and agrochemicals to materials science, where they are used in the creation of new materials with important photo- or electrochemical properties. rsc.orgacs.org The initial isolation of pyridine from picoline by Anderson in 1846, and the subsequent elucidation of its structure, marked a significant milestone in heterocyclic chemistry. rsc.org

Significance of Multi-Substituted Pyridines in Advanced Synthesis and Chemical Biology

Multi-substituted pyridines are of paramount importance in advanced organic synthesis and chemical biology due to their prevalence in the core structures of many pharmaceutical compounds and natural products. acs.org The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its biological activity and physical characteristics.

The development of efficient and modular synthetic methods to create highly substituted pyridine derivatives is a significant area of research. acs.orgacs.org Modern synthetic strategies, such as metal-catalyzed multicomponent cycloadditions and cycloisomerization reactions, have provided access to a wide range of pyridine structures with precise control over the substitution pattern. acs.orgrsc.org These methods often utilize readily available starting materials to construct complex molecular architectures. acs.orgacs.org For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a straightforward and efficient route to obtain multi-substituted pyridine derivatives. rsc.org The functional group tolerance of these newer synthetic methodologies is a considerable advantage, allowing for the incorporation of diverse substituents. acs.org

In chemical biology, multi-substituted pyridines serve as versatile scaffolds for the development of chemical probes and therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors makes them valuable in drug discovery. chemijournal.com For example, pyridine derivatives have been investigated for their potential as anticancer agents, with their efficacy attributed to the inhibition of key targets like kinases and tubulin polymerization. chemijournal.comresearchgate.net

Specific Importance of Halogenated and Nitrated Pyridine Scaffolds

The introduction of halogen and nitro groups onto the pyridine ring significantly modifies its chemical reactivity and provides strategic points for further functionalization. Halogenated pyridines are crucial intermediates in the synthesis of a variety of biocides and pharmaceuticals. youtube.com The carbon-halogen bond can be readily transformed through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of more complex molecules. The nature of the halogen and its position on the ring influence the reactivity, with the "element effect" in nucleophilic aromatic substitution (SNAr) reactions often following the order F > Cl ≈ Br > I. nih.gov

Nitropyridines are also key synthetic intermediates. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution. nih.gov This property is exploited in the synthesis of various substituted pyridines. For example, the nitro group can be displaced by a variety of nucleophiles or can be reduced to an amino group, which can then be further modified. nih.gov The presence of both halogen and nitro substituents on the pyridine ring, as seen in halonitropyridines, creates a highly versatile building block for organic synthesis. The interplay between the electron-withdrawing nature of the nitro group and the leaving group ability of the halogens allows for selective and regiocontrolled functionalization. acs.org

Overview of the Chemical Landscape of 4-Bromo-2-chloro-6-nitropyridine and Analogues

This compound is a multi-substituted pyridine that embodies the synthetic utility of halogenated and nitrated pyridine scaffolds. Its structure contains three distinct functional groups that offer multiple avenues for chemical modification. The presence of two different halogens, bromine and chlorine, at positions 4 and 2 respectively, along with a nitro group at position 6, makes it a highly activated substrate for nucleophilic aromatic substitution.

The reactivity of the halogens in this compound is influenced by the strong electron-withdrawing effect of the nitro group. This activation facilitates the displacement of the chloro and bromo substituents by various nucleophiles. The differential reactivity of the C-Cl and C-Br bonds can potentially allow for selective substitution reactions.

Analogues of this compound, such as other bromo-chloro-nitropyridines and related halonitropyridines, are also valuable synthetic intermediates. For instance, compounds like 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) are used in the synthesis of complex heterocyclic systems. rsc.org The study of these analogues provides insight into the structure-reactivity relationships of polysubstituted pyridines and expands the toolbox available to synthetic chemists for the construction of novel molecules with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrClN2O2 |

|---|---|

Molecular Weight |

237.44 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-nitropyridine |

InChI |

InChI=1S/C5H2BrClN2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |

InChI Key |

XOVKHEPFUNDYGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1[N+](=O)[O-])Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Chloro 6 Nitropyridine

Established Synthetic Routes and Strategies

Established methods capitalize on the inherent reactivity patterns of substituted pyridines, often manipulating the electronic properties of the ring at each step to direct the subsequent reaction.

Direct electrophilic halogenation of an unsubstituted pyridine (B92270) ring is generally challenging due to the ring's electron-deficient character, which deactivates it towards electrophilic attack. nih.gov Such reactions, when they do occur, often require harsh conditions and tend to favor substitution at the 3-position. nih.gov Therefore, the synthesis of 4-bromo-2-chloro-6-nitropyridine relies on strategies where existing substituents direct the regioselective introduction of the halogen atoms.

One common approach involves the halogenation of activated pyridine rings, such as hydroxypyridines or aminopyridines, where the electron-donating group facilitates electrophilic substitution. researchgate.net For instance, a precursor like a 2-chloro-6-nitropyridin-4-ol (B12950369) could theoretically be converted to the 4-bromo derivative using a reagent like phosphorus oxybromide.

Another powerful strategy involves introducing the halogens at an earlier stage onto a different aromatic core, such as an aniline, which is then used to construct the pyridine ring. For example, the bromination of 2-chloro-4-nitroaniline (B86195) has been demonstrated using a combination of hydrobromic acid and sodium chlorate (B79027) in an acidic medium, showcasing how the directing effects of the amino and nitro groups can be harnessed to achieve specific substitution patterns. chemicalbook.com

| Reaction | Substrate | Reagents | Conditions | Product | Yield | Reference |

| Bromination | 2-Chloro-4-nitroaniline | HBr, NaClO₃, H₂SO₄, H₂O | 35-65°C | 2-Bromo-6-chloro-4-nitroaniline | 97.6% | chemicalbook.com |

This table presents a representative example of a directed halogenation reaction on a precursor analogous to those used in pyridine synthesis.

Modern methods using hypervalent iodine(III) reagents with potassium halides have also emerged, offering mild and efficient C-H halogenation of N-heterocycles under aqueous conditions at room temperature. nih.gov

The introduction of a nitro group at a specific position on the pyridine ring is a critical step. Direct nitration of 4-bromo-2-chloropyridine (B124038) would likely be difficult and yield a mixture of products. A far more effective and widely used strategy involves the use of pyridine N-oxides. nih.gov The N-oxide group activates the pyridine ring for electrophilic substitution and selectively directs nitration to the 4-position. nih.gov

A synthetic route to this compound could therefore proceed via the nitration of a 4-bromo-2-chloropyridine-N-oxide precursor. The general conditions for such a reaction are well-established, as demonstrated by the analogous nitration of 2-chloro-6-methylpyridine. In this case, the substrate is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to yield the 4-nitro product.

| Reaction | Substrate | Reagents | Conditions | Product | Reference |

| Nitration | 2-Chloro-6-methylpyridine | conc. HNO₃, conc. H₂SO₄ | 0-50°C | 2-Chloro-6-methyl-4-nitropyridine |

This table illustrates a typical directed nitration reaction on a pyridine derivative, analogous to a key step in the synthesis of the target compound.

Following nitration, the N-oxide can be deoxygenated in a subsequent step to yield the final pyridine. clockss.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the chemistry of electron-deficient heterocycles like nitropyridines. nih.govyoutube.com Unlike nucleophilic substitution on alkyl halides (SN2), the SNAr mechanism proceeds through a two-step addition-elimination sequence. youtube.com A nucleophile attacks the electron-poor ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group, which restores the ring's aromaticity. youtube.com

For this reaction to occur, the pyridine ring must be activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. youtube.com In the context of synthesizing this compound, SNAr can be a key step in introducing one of the halogen atoms. For example, a precursor such as 2,4-dichloro-6-nitropyridine (B1401447) could potentially undergo a selective SNAr reaction with a bromide source to replace one of the chloro groups. The high reactivity of halogens in halonitropyridines towards nucleophilic displacement is a well-documented phenomenon. acs.orgresearchgate.net

Given the challenges of direct substitution, the synthesis of this compound is heavily reliant on the strategic synthesis of precursors followed by functional group interconversions (FGI). ic.ac.ukimperial.ac.uk FGI is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution, and is a cornerstone of organic synthesis. ic.ac.ukfiveable.me

A plausible synthetic pathway could involve several FGI steps:

N-Oxide Formation and Deoxygenation : As discussed, a pyridine can be converted to its N-oxide to direct nitration, and the N-oxide is later removed, typically by reduction. nih.govclockss.org

Conversion of Functional Groups : A hydroxyl group can be converted into a halogen using reagents like phosphorus oxychloride (for Cl) or phosphorus oxybromide (for Br). nih.gov

Amino Group Manipulation : An amino group can be a versatile handle. It can be introduced by the reduction of a nitro group. googleapis.com The amino group can then be converted into a halogen via a Sandmeyer-type reaction. This process involves diazotization of the amine with a nitrite (B80452) source, followed by treatment with a copper(I) halide.

Halogen Exchange : The Finkelstein reaction allows for the conversion of one halogen to another, for instance, replacing a chloro group with a bromo or iodo group by treating it with the corresponding sodium halide in acetone (B3395972). vanderbilt.edu

By combining these strategies, one could start with a simpler precursor, like 2-chloropyridine, and sequentially add the required functional groups, using FGI to manipulate the directing effects and reactivity at each stage.

Development of Novel and Efficient Synthetic Protocols

While traditional methods are effective, research continues to seek more efficient, selective, and environmentally benign synthetic protocols.

Modern organic synthesis is increasingly driven by the development of powerful catalytic systems that can achieve transformations not possible through classical methods. youtube.com While a direct, one-pot catalytic synthesis of this compound is not yet established, several areas of catalysis research point toward future possibilities.

Transition-metal catalysis, particularly with palladium, iridium, or iron, has revolutionized the formation of C-C, C-N, and C-X (where X is a halogen) bonds. youtube.comyoutube.com Catalytic C-H activation/functionalization is a particularly promising field, offering the potential to directly install a halogen or other group onto the pyridine backbone without the need for pre-functionalized precursors. youtube.com This approach could dramatically improve atom economy and reduce the number of synthetic steps.

Furthermore, catalyst-controlled reactions can provide exquisite stereo- and regioselectivity. nih.gov For example, chiral catalysts have been used to control the stereochemistry of cyclization reactions to form complex heterocyclic structures. nih.gov While stereoselectivity is not a factor for the planar this compound, the principle of using a catalyst to precisely control regioselectivity in substitution reactions on a polysubstituted pyridine ring is a key goal for synthetic chemists.

Green Chemistry Principles in the Synthesis of Halonitropyridines

The traditional methods for synthesizing halonitropyridines often involve the use of hazardous reagents and generate significant chemical waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns. For the synthesis of compounds like this compound, several greener alternatives can be considered.

The use of solid acid catalysts, for instance, can replace corrosive liquid acids like sulfuric acid in nitration reactions. Alternative nitrating agents that are less hazardous than fuming nitric acid are also being explored. Furthermore, the development of solvent-free reaction conditions or the use of more environmentally benign solvents can significantly reduce the environmental impact of the synthesis.

Interactive Data Table: Comparison of Traditional and Greener Synthetic Approaches

| Reaction Step | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |

| Nitration | Concentrated H₂SO₄ and HNO₃ | Solid acid catalyst (e.g., zeolites), dinitrogen pentoxide in an organic solvent followed by hydrolysis. ntnu.norsc.orgresearchgate.net | Safer chemistry, catalysis, waste prevention. |

| Bromination | Br₂ with a strong Lewis acid | N-Bromosuccinimide (NBS) with a catalyst, oxidative bromination. rsc.org | Use of less hazardous reagents, atom economy. |

| Solvent Use | Chlorinated solvents, excess strong acids | Solvent-free conditions, use of ionic liquids or supercritical fluids. | Safer solvents, waste prevention. |

Flow Chemistry Applications in Process Optimization

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of fine chemicals, including halonitropyridines. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product purity.

For exothermic reactions like nitration, the high surface-area-to-volume ratio in microreactors enables efficient heat dissipation, preventing thermal runaways. The rapid mixing in flow reactors can also enhance reaction rates and selectivity. Furthermore, the ability to perform multi-step syntheses in a continuous fashion can streamline the production process and reduce manual handling of hazardous intermediates.

Interactive Data Table: Advantages of Flow Chemistry in Halonitropyridine Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Benefits of Flow Chemistry |

| Safety | Potential for thermal runaway, handling of large quantities of hazardous materials. | Excellent heat transfer, small reaction volumes, containment of hazardous reactions. | Enhanced safety, reduced risk of accidents. |

| Process Control | Difficult to control temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. | Improved reproducibility and product consistency. |

| Yield and Purity | Can be limited by side reactions and decomposition. | Often higher yields and purity due to better control and shorter reaction times. | Increased efficiency and reduced purification costs. |

| Scalability | Scaling up can be challenging and non-linear. | Readily scalable by running the process for longer or using multiple reactors in parallel. | Faster process development and implementation. |

Mechanistic Insights into Synthetic Transformations

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of this compound involves electrophilic aromatic substitution, a reaction mechanism that is well-studied but complex in the context of a highly substituted pyridine ring.

Nitration of 4-Bromo-2-chloropyridine: The pyridine nitrogen is a strongly deactivating group, directing incoming electrophiles to the meta-position (C3 and C5). The chloro and bromo substituents are also deactivating but are ortho, para-directing. In 4-bromo-2-chloropyridine, the positions are influenced as follows:

The C2 and C6 positions are electronically deactivated by the adjacent nitrogen.

The C3 and C5 positions are the primary sites for electrophilic attack on the pyridine ring itself.

The C4-bromo and C2-chloro groups will have competing directing effects.

Considering these factors, the nitration is expected to be challenging, with the nitro group likely substituting at the C6 position, which is meta to the pyridine nitrogen and ortho to the bromo group, and para to the chloro group. However, the strong deactivation of the ring makes prediction difficult without experimental data.

Bromination of 2-Chloro-6-nitropyridine: In this case, the existing nitro group is a powerful deactivating and meta-directing group. The chloro group is also deactivating but ortho, para-directing. The pyridine nitrogen is meta-directing. The directing effects would favor substitution at the C4 position, which is meta to both the nitro group and the pyridine nitrogen, and para to the chloro group.

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of this compound is governed by both kinetic and thermodynamic factors.

Kinetics: The rate of electrophilic substitution on the pyridine ring is significantly lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. pearson.comrsc.org The presence of additional deactivating groups (chloro, bromo, and nitro) further reduces the reaction rate, necessitating high activation energies, which are typically overcome by using high temperatures and strong acid catalysts. pearson.comquora.comyoutube.comquora.com

Thermodynamics: The stability of the intermediate carbocation (the sigma complex or arenium ion) is a key factor in determining the regioselectivity of the reaction. youtube.comquora.com The most stable intermediate will lead to the major product. In the case of substituted pyridines, the intermediate where the positive charge is not placed on the already electron-deficient nitrogen atom is favored. This is why substitution at the C3 and C5 positions is generally preferred in pyridine. The interplay of the electronic effects of all substituents determines the most thermodynamically stable pathway.

Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloro 6 Nitropyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the halogen substituents on 4-Bromo-2-chloro-6-nitropyridine serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi-res.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

A key feature of this compound is the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step, which is often the selectivity-determining step. baranlab.org The C-Br bond is generally more reactive than the C-Cl bond towards oxidative addition with common palladium catalysts. This reactivity difference allows for selective functionalization at the C-4 position while leaving the C-2 chlorine atom intact for subsequent transformations. nih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds. This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the C-4 position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, providing an alternative to SNAr for synthesizing amino-pyridines.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl groups. mdpi-res.com

Negishi Coupling: Reaction with organozinc reagents, which are highly effective for creating C(sp³)-C(sp²) bonds. nih.gov

The table below illustrates potential selective cross-coupling reactions at the C-4 position.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand (Typical) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-2-chloro-6-nitropyridine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(Morpholin-4-yl)-2-chloro-6-nitropyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-2-chloro-6-nitropyridine |

| Negishi | Alkylzinc halide | Pd(PPh₃)₄ | 4-Alkyl-2-chloro-6-nitropyridine |

This selective functionalization makes this compound a versatile building block for the synthesis of complex, multi-substituted pyridine (B92270) derivatives.

Suzuki-Miyaura Coupling for Arylation/Alkynylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reaction is widely applied to various halo-pyridines. nih.govnih.gov For a dihalogenated substrate like this compound, regioselectivity is a key consideration. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed couplings suggests that arylation or alkynylation would preferentially occur at the 4-position. nih.gov

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in combination with a phosphine (B1218219) ligand and a base. mdpi.com The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. For instance, electron-rich and sterically hindered phosphine ligands often enhance the catalytic activity. A variety of aryl and heteroaryl boronic acids or their esters can be used to introduce a wide range of substituents. researchgate.netrsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Component | Examples |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water |

| Boron Reagent | Arylboronic acids, Alkenylboronic acids, Potassium trifluoroborates |

Stille Coupling and Related Organotin Reagent Applications

The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organic halide with an organotin compound. organic-chemistry.orgwikipedia.org There is a lack of specific literature detailing the Stille coupling of this compound. However, the principles of this reaction are well-established for a wide range of substrates, including heterocyclic halides. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction is expected to proceed selectively at the more reactive C-Br bond of this compound.

Organotin reagents, such as tributylstannyl derivatives of arenes, heteroarenes, alkenes, and alkynes, are common coupling partners. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. The addition of ligands and other additives can be crucial for achieving high yields. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Table 2: General Conditions for Stille Coupling

| Component | Examples |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dba)₂ |

| Ligand | PPh₃, AsPh₃, P(furyl)₃ |

| Solvent | Toluene, THF, DMF, NMP |

| Organotin Reagent | Aryl-Sn(n-Bu)₃, Alkenyl-Sn(n-Bu)₃, Alkynyl-Sn(n-Bu)₃ |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.orgwikipedia.org While specific examples involving this compound are not readily found in the surveyed literature, the Sonogashira reaction is widely used for the functionalization of halopyridines. researchgate.net The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

For this compound, the coupling would be expected to occur preferentially at the C-Br bond. The standard Sonogashira conditions involve a palladium catalyst, a copper(I) salt (typically CuI) as a co-catalyst, and an amine base, which also serves as the solvent in some cases. organic-chemistry.org Copper-free variations of the Sonogashira coupling have also been developed. nih.gov

Table 3: Typical Reagents for Sonogashira Coupling

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine, Piperidine |

| Solvent | THF, DMF, Toluene, Acetonitrile |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propyne |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction is a powerful tool for the synthesis of arylamines. Although no specific studies on the Buchwald-Hartwig amination of this compound were identified, the reaction is broadly applicable to halo-heterocycles. researchgate.netnih.gov

The chemoselective amination at the C-Br position of this compound is anticipated. The catalytic system typically consists of a palladium precursor and a sterically hindered phosphine ligand, which is crucial for the efficiency of the reaction. A strong, non-nucleophilic base is also required. The reaction can be used to introduce primary and secondary amines, as well as a variety of other nitrogen-containing functional groups. nih.gov

Table 4: Common Catalytic Systems for Buchwald-Hartwig Amination

| Component | Examples |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, DavePhos, tBuXPhos |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Amine | Primary amines, Secondary amines, Anilines, Amides |

Palladium-Catalyzed Decarboxylative Cross-Couplings

Palladium-catalyzed decarboxylative cross-coupling reactions are an emerging class of reactions that use carboxylic acids or their salts as coupling partners, releasing carbon dioxide as a byproduct. rsc.org These reactions offer an alternative to traditional cross-coupling methods that rely on organometallic reagents. There is no specific information available in the searched literature on the palladium-catalyzed decarboxylative cross-coupling of this compound. In principle, such a reaction would involve the coupling of the halo-nitropyridine with a suitable carboxylic acid, although the development of such a specific transformation would require dedicated research.

Reduction Chemistry of the Nitro Group

Selective Reduction to Amino Pyridine

The selective reduction of the nitro group in this compound to an amino group, to form 4-bromo-2-chloro-pyridin-6-amine, is a key transformation that provides a versatile intermediate for further functionalization. The challenge lies in achieving this reduction without affecting the bromo and chloro substituents through hydrodehalogenation. Several methods are available for the chemoselective reduction of aromatic nitro compounds in the presence of halogens. sci-hub.stwikipedia.org

One effective method involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. This system has been shown to selectively reduce the nitro group in various aromatic nitro compounds containing other reducible or hydrogenolysable groups, with reactions often completing at room temperature in a short time. Another approach is the use of sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄, which enhances the reducing power of the borohydride and allows for the selective reduction of nitro groups. jsynthchem.com Catalytic hydrogenation with specific catalysts, such as sulfided platinum, can also achieve chemoselective reduction of nitro groups in the presence of heteroaryl halides. sci-hub.st

Table 5: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Notes |

| Hydrazine glyoxylate / Zn powder | Room temperature | High selectivity and yields, simple experimental setup. |

| Hydrazine glyoxylate / Mg powder | Room temperature | Lower yields compared to zinc. |

| NaBH₄ / Ni(PPh₃)₄ | Room temperature, EtOH | Enhanced reducing power of NaBH₄, selective for nitro group. jsynthchem.com |

| Catalytic Hydrogenation (e.g., PtS/C) | H₂ gas | Can prevent dehalogenation of heteroaryl halides. sci-hub.st |

| Iron / Acetic Acid | Reflux | A classic and cost-effective method. |

| Tin(II) Chloride / HCl | Room temperature | A widely used stoichiometric reducing agent. |

Partial Reduction Pathways (e.g., to Nitroso or Hydroxylamine)

The selective reduction of the nitro group in this compound to intermediate oxidation states, such as nitroso or hydroxylamine, is a challenging yet valuable transformation. These partially reduced species are important synthetic intermediates. The reduction of nitroaromatic compounds can proceed through various stages, and controlling the reaction to isolate these intermediates requires carefully chosen reagents and conditions.

While specific studies on the partial reduction of this compound are not extensively documented in publicly available literature, general methodologies for the selective reduction of nitroarenes can be applied. For instance, catalytic hydrogenation using specific catalysts under controlled conditions or the use of stoichiometric reducing agents are common strategies.

Table 1: Potential Reagents for Partial Reduction of Nitro Groups

| Product | Reagent System | General Applicability |

| Nitroso | Mild reducing agents | Often transient and difficult to isolate |

| Hydroxylamine | Zinc dust in ammonium (B1175870) chloride solution, or catalytic hydrogenation with specific catalysts (e.g., platinum on carbon with inhibitors) | Can be isolated with careful control of reaction conditions |

It is important to note that the presence of two halogen atoms on the pyridine ring can influence the reactivity of the nitro group and may lead to side reactions, such as hydrodehalogenation, under certain reduction conditions.

Halogen Exchange and Interconversion Reactions

The presence of two different halogen atoms on the pyridine ring of this compound opens up possibilities for selective halogen exchange reactions, allowing for the introduction of other halogens and further functionalization.

Fluorination and Iodination via Halogen Exchange

Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are powerful tools for introducing iodine and fluorine atoms, respectively. In the context of this compound, the relative reactivity of the C-Br and C-Cl bonds towards nucleophilic substitution will determine the outcome of these reactions. Generally, the C-Br bond is more labile than the C-Cl bond in nucleophilic aromatic substitution reactions.

Fluorination: The conversion of the chloro or bromo substituent to a fluoro group can be achieved using fluoride (B91410) salts like potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent. The higher reactivity of the C-Br bond suggests that fluorination might occur preferentially at the 4-position.

Iodination: The Finkelstein reaction, employing an iodide salt such as sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent like acetone (B3395972) or DMF, can be used to replace one of the halogens with iodine. Again, the bromo substituent is expected to be more susceptible to substitution than the chloro substituent.

Table 2: Potential Halogen Exchange Reactions

| Target Compound | Reagents | Reaction Type | Probable Site of Reaction |

| 2-Chloro-4-fluoro-6-nitropyridine | KF, phase-transfer catalyst | Halex Reaction | Position 4 (Br replacement) |

| 4-Bromo-2-fluoro-6-nitropyridine | KF, phase-transfer catalyst | Halex Reaction | Position 2 (Cl replacement, less likely) |

| 4-Bromo-2-iodo-6-nitropyridine | NaI, acetone/DMF | Finkelstein Reaction | Position 2 (Cl replacement, less likely) |

| 2-Chloro-4-iodo-6-nitropyridine | NaI, acetone/DMF | Finkelstein Reaction | Position 4 (Br replacement) |

Dehalogenation Strategies and Mechanisms

Dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, can be a useful synthetic tool. In this compound, selective dehalogenation could provide access to mono-halogenated nitropyridines.

Catalytic hydrogenation is a common method for dehalogenation. The reactivity of halogens in this process generally follows the trend I > Br > Cl > F. Therefore, it is conceivable that the bromo group could be selectively removed in the presence of the chloro group under carefully controlled hydrogenation conditions, for example, using a palladium catalyst with a hydrogen source.

Table 3: Potential Dehalogenation Reactions

| Target Compound | Reagent System | Probable Selectivity |

| 2-Chloro-6-nitropyridine | Pd/C, H₂, controlled conditions | Selective removal of bromine |

| 4-Bromo-6-nitropyridine | More forcing conditions | Removal of chlorine (less likely to be selective) |

It is crucial to consider that the nitro group is also susceptible to reduction under many hydrogenation conditions, which presents a challenge for selective dehalogenation without affecting the nitro functionality.

Electrophilic and Radical Reactions on the Pyridine Ring

The pyridine ring in this compound is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the two halogen atoms. This deactivation significantly hinders classical electrophilic aromatic substitution reactions.

Ring Functionalization Strategies (if applicable to this substitution pattern)

Direct electrophilic substitution on the electron-poor pyridine ring of this compound is generally not feasible. The ring is highly deactivated, and any potential electrophilic attack would be extremely slow and require harsh conditions, which could lead to decomposition of the molecule.

However, functionalization can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing groups facilitate the attack of nucleophiles, leading to the displacement of the halogen atoms. While not an electrophilic reaction on the pyridine ring itself, it is the primary mode of introducing new substituents.

Radical Pathways for C-C and C-Heteroatom Bond Formation

Radical reactions can sometimes provide a viable alternative for the functionalization of electron-deficient aromatic systems. Radical C-C and C-heteroatom bond formation on the this compound ring could potentially be achieved through various modern synthetic methodologies.

For instance, Minisci-type reactions, which involve the addition of a radical to a protonated heteroaromatic compound, could be a possibility. However, the strong deactivation of the ring might still pose a challenge. More contemporary approaches, such as those involving photoredox catalysis, could enable the generation of radicals that might add to the pyridine ring.

Specific experimental data for radical reactions on this compound are scarce in the literature. The development of such reactions would likely require significant optimization to overcome the inherent low reactivity of the deactivated ring towards radical addition.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Chloro 6 Nitropyridine

Quantum Chemical Calculations for Molecular Structure

No published data is available.

No published data is available.

Electronic Structure and Reactivity Descriptors

No published data is available.

No published data is available.

No published data is available.

Vibrational Spectroscopy Simulations and Assignments

No specific studies detailing the theoretical prediction and interpretation of the infrared spectrum of 4-Bromo-2-chloro-6-nitropyridine were found.

No specific studies detailing the simulation and analysis of the Raman spectrum of this compound were found.

Computational Studies of Reaction Mechanisms

No dedicated computational studies on the SNAr reaction pathways and transition state analysis for this compound were identified.

No computational explorations of cross-coupling mechanisms involving this compound were found in the reviewed literature.

Solvent Effects and Environmental Influence on Electronic Structure

No specific research was found that computationally investigates the influence of different solvents or the chemical environment on the electronic structure of this compound.

Derivatization and Advanced Synthetic Applications of 4 Bromo 2 Chloro 6 Nitropyridine

Synthesis of Complex Pyridine-Based Architectures

The inherent reactivity of the substituents on the 4-Bromo-2-chloro-6-nitropyridine ring provides a powerful platform for the construction of intricate molecular frameworks. The differential reactivity of the chloro and bromo groups, coupled with the activating effect of the nitro group, allows for sequential and site-selective modifications, paving the way for the synthesis of complex fused and bridged pyridine (B92270) systems, as well as their elaboration into polyheterocyclic frameworks.

Construction of Fused and Bridged Pyridine Systems

The presence of two distinct halogen atoms on the pyridine ring of this compound is a key feature that can be exploited for the construction of fused and bridged systems. The greater lability of the chloro group at the 2-position towards nucleophilic substitution, compared to the bromo group at the 4-position, allows for a stepwise approach to annulation reactions.

For instance, the selective displacement of the 2-chloro group by a binucleophilic reagent can initiate a cyclization cascade. While specific examples for this compound are not extensively documented in publicly available literature, the general principle can be illustrated by the reactions of analogous dihalopyridines. For example, reaction with a diamine or a diol under basic conditions could lead to the formation of a fused diazepine (B8756704) or dioxepine ring, respectively. Subsequent intramolecular reactions, potentially involving the bromo and nitro groups, could then be employed to construct more complex bridged architectures.

The following table illustrates a hypothetical reaction scheme for the synthesis of a fused pyridine system, based on the known reactivity of similar compounds.

| Reactant 1 | Reactant 2 | Conditions | Product | Fused Ring System |

| This compound | Ethane-1,2-diamine | Base, Heat | 7-Bromo-5-nitro-2,3-dihydro-1H- researchgate.netresearchgate.netdiazepino[2,3-b]pyridine | Diazepine |

| This compound | Ethane-1,2-diol | Base, Heat | 7-Bromo-5-nitro-2,3-dihydro- researchgate.netresearchgate.netdioxino[2,3-b]pyridine | Dioxine |

Elaboration into Polyheterocyclic Frameworks

The sequential and selective functionalization of this compound is a powerful strategy for the elaboration of this building block into complex polyheterocyclic frameworks. The differential reactivity of the chloro and bromo groups to various synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allows for the stepwise introduction of different heterocyclic moieties.

A common strategy involves the initial selective substitution of the 2-chloro group with a suitable nucleophile, followed by a cross-coupling reaction at the 4-bromo position. For example, a Suzuki-Miyaura coupling with a heterocyclic boronic acid can introduce a new heterocyclic ring at the C4 position. The nitro group can then be reduced to an amino group, which can serve as a handle for further annulation reactions, leading to the formation of a third fused heterocyclic ring. This stepwise approach provides a high degree of control over the final structure of the polyheterocyclic framework.

While direct and detailed research on this compound for this purpose is limited in readily accessible sources, the synthesis of polyheterocyclic compounds from related pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidine precursors has been reported, demonstrating the feasibility of such transformations. google.com

Utility in the Diversification of Chemical Libraries

The generation of diverse chemical libraries is crucial for the discovery of new bioactive molecules and materials. The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of such libraries, enabling the rapid generation of a wide range of analogues with distinct substitution patterns.

Scaffold Synthesis for High-Throughput Screening

In the context of drug discovery, this compound can serve as a versatile scaffold for the synthesis of focused libraries of compounds for high-throughput screening (HTS). The ability to selectively functionalize the 2-, 4-, and 6-positions of the pyridine ring allows for the systematic exploration of the chemical space around this core structure.

For example, a library of compounds can be generated by reacting this compound with a diverse set of amines at the 2-position, followed by a Suzuki-Miyaura coupling with a variety of boronic acids at the 4-position. The nitro group at the 6-position can then be reduced and further derivatized to introduce additional diversity. This modular approach allows for the creation of a large number of compounds from a single starting material. A notable example of a related compound's utility is in the synthesis of the parent nucleus of Palbociclib, a kinase inhibitor. researchgate.net

The following table outlines a potential diversification strategy for generating a chemical library based on the this compound scaffold.

| Position | Reaction Type | Building Blocks | Resulting Moiety |

| C2 | Nucleophilic Aromatic Substitution | Diverse primary and secondary amines | Varied amino substituents |

| C4 | Suzuki-Miyaura Coupling | Diverse aryl and heteroaryl boronic acids | Varied (hetero)aryl substituents |

| C6 | Reduction followed by acylation/sulfonylation | Diverse acyl chlorides and sulfonyl chlorides | Varied amide/sulfonamide functionalities |

Combinatorial Chemistry Approaches

The distinct reactivity of the functional groups in this compound makes it highly amenable to combinatorial chemistry strategies, both in solution and on solid phase. The sequential and orthogonal nature of the possible transformations allows for the efficient construction of large and diverse libraries of compounds.

While specific examples of solid-phase synthesis using this compound as the starting scaffold are not prevalent in the searched literature, the principles of solid-phase organic synthesis (SPOS) can be readily applied. For instance, the pyridine core could be attached to a solid support via a suitable linker, allowing for the subsequent chemical modifications to be carried out in a high-throughput fashion. The use of a related 2-chloro-5-bromopyridine scaffold for the solid-phase synthesis of pyridine-based derivatives has been demonstrated, showcasing the potential of such an approach. researchgate.net

Role as a Key Building Block for Functional Materials

The unique electronic properties of the pyridine ring, combined with the ability to introduce a wide range of functional groups, make pyridine-based compounds attractive candidates for the development of novel functional materials. This compound, with its multiple points for derivatization, serves as a valuable building block in this context.

The introduction of chromophoric and electronically active moieties onto the pyridine scaffold can lead to the creation of new dyes, ligands for metal complexes with interesting photophysical or catalytic properties, and components for organic electronic devices. For instance, the synthesis of multidentate polypyridine ligands from brominated pyridine precursors has been shown to be a viable route to new materials for applications such as dye-sensitized solar cells. The electron-withdrawing nature of the nitro group in this compound can also be exploited to tune the electronic properties of the resulting materials.

While direct applications of this compound in functional materials are not extensively reported, the versatility of this building block suggests significant potential in this area.

Precursor for Pyridine-Based Ligands in Coordination Chemistry

The synthesis of pyridine-based ligands is a significant area of research due to their wide-ranging applications in catalysis, materials science, and bioinorganic chemistry. Halogenated pyridines, such as this compound, are valuable precursors for creating multidentate ligands. The differential reactivity of the C-Br and C-Cl bonds, often influenced by the catalytic system employed, allows for sequential and site-selective cross-coupling reactions.

For instance, related brominated pyridines are utilized in the synthesis of complex ligands like 4-bromo-2,6-bis(2-pyridyl)pyridine, a precursor for dendritic bis-terpyridine ligands. researchgate.net The synthesis of such multidentate polypyridine ligands is crucial for the development of dyes used in dye-sensitized solar cells. researchgate.net While direct studies on this compound are not extensively documented in this specific context, the established reactivity patterns of similar compounds suggest its high potential. The bromo group at the 4-position can be selectively targeted for Suzuki or Stille coupling reactions to introduce aryl or other functional groups, while the chloro group at the 2-position can be retained for subsequent transformations. The nitro group can also be chemically modified, for example, by reduction to an amino group, which can then be further functionalized.

A general strategy for the synthesis of such ligands involves the in-situ generation of a boronic acid for a Suzuki coupling reaction. nih.gov This method has been successfully applied to synthesize various pyrrole-pyridine-based ligands. nih.gov The adaptability of this method makes it a plausible route for the derivatization of this compound.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis

| Reaction Type | Reagent | Potential Product |

| Suzuki Coupling | Arylboronic acid | 4-Aryl-2-chloro-6-nitropyridine |

| Stille Coupling | Organostannane | 4-Substituted-2-chloro-6-nitropyridine |

| Buchwald-Hartwig | Amine | 4-(Amino)-2-chloro-6-nitropyridine |

Application in Polymer Chemistry and Advanced Organic Materials

The development of functional polymers and advanced organic materials often relies on the incorporation of specific molecular building blocks that impart desired electronic, optical, or thermal properties. Pyridine-containing polymers are of particular interest due to their coordination ability, thermal stability, and potential for creating ordered structures.

While direct polymerization of this compound is not a common application, its derivatives are valuable monomers or cross-linking agents. The bromo and chloro groups provide handles for polymerization reactions, such as polycondensation or cross-coupling polymerization. For example, di-functionalized pyridine derivatives can be used to create linear polymers. The palladium-catalyzed Suzuki cross-coupling reaction is a powerful tool for sp2-sp2 carbon-carbon bond formation and is increasingly used in the synthesis of advanced functional materials. researchgate.net

The reactivity of halogenated nitropyridines allows for their incorporation into polymer backbones or as pendant groups, influencing the material's final properties. The nitro group, being strongly electron-withdrawing, can be used to tune the electronic properties of the resulting polymer, which is a key consideration in the design of organic electronic materials.

Optoelectronic and Supramolecular Materials Design

The design of optoelectronic and supramolecular materials requires precise control over molecular structure to achieve desired functionalities like light emission, charge transport, and self-assembly. Pyridine derivatives are integral components in many such materials due to their electronic properties and ability to participate in hydrogen bonding and metal coordination.

The synthesis of new dendritic antenna-like polypyridine ligands, for which brominated pyridines are precursors, is aimed at applications in dye-sensitized solar cells. researchgate.net The "black dye" used in such cells is a well-known example of a ruthenium complex with polypyridine ligands. researchgate.net The synthetic routes to these ligands often involve the strategic use of halogenated pyridines to build up the complex structure.

Furthermore, the ability of pyridine-based molecules to form well-defined supramolecular structures through non-covalent interactions is a key aspect of their use in materials design. The nitro group in this compound can act as a hydrogen bond acceptor, influencing the packing of molecules in the solid state. The synthesis of new pyrrole-pyridine-based ligands has led to crystal structures with interesting chain-like networks formed through intermolecular N–H···N hydrogen bonds. nih.gov

Table 2: Functional Properties and Potential Applications

| Property | Application Area | Example of Related Compound Use |

| Tunable Electronic Properties | Organic Electronics | Polypyridine ligands in dye-sensitized solar cells researchgate.net |

| Coordination Ability | Supramolecular Chemistry | Formation of metal-organic frameworks |

| Hydrogen Bonding Capacity | Crystal Engineering | Formation of ordered solid-state structures nih.gov |

Applications in Agrochemical and Industrial Intermediate Synthesis

Halogenated and nitrated aromatic compounds are fundamental building blocks in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring can impart significant biological activity. Nitropyridine derivatives, in particular, have been explored for the development of new insecticides. For instance, derivatives of 2-chloro-5-nitropyridine (B43025) have shown activity against various pests. mdpi.com

This compound serves as a key industrial intermediate for the synthesis of more complex molecules. The term "intermediate" refers to a semi-finished product that is a stepping stone in the production of a final product, often to save costs and streamline manufacturing. Pharmaceutical intermediates, for example, are chemical raw materials used in the synthesis of active pharmaceutical ingredients.

The reactivity of this compound allows for its use in the production of a variety of substituted pyridines that are not easily accessible through other synthetic routes. The presence of multiple reaction sites that can be addressed sequentially makes it a valuable tool for creating libraries of compounds for screening in drug discovery and agrochemical research. While specific large-scale industrial applications of this compound are not widely publicized, its structural motifs are present in various biologically active molecules. mdpi.com

Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 4-Bromo-2-chloro-6-nitropyridine, confirming its identity and providing insights into its electronic and vibrational properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak.

Due to the presence of bromine and chlorine, the molecular ion region will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).

Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms (as radicals or HX) and the cleavage of the nitro group. The fragmentation of related bromo- and chloro-substituted diphenylamines shows expulsion of the halogen as a primary fragmentation step. researchgate.net

Predicted Mass Spectrometry Data:

| Ion | m/z (relative to most abundant isotope) | Notes |

| [M]⁺ | 236 | Molecular ion with a characteristic isotopic pattern. |

| [M-NO₂]⁺ | 190 | Loss of the nitro group. |

| [M-Br]⁺ | 157 | Loss of the bromine atom. |

| [M-Cl]⁺ | 201 | Loss of the chlorine atom. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing its vibrational modes.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (NO₂), the carbon-halogen bonds (C-Br, C-Cl), and the pyridine (B92270) ring vibrations. The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. For instance, the gas-phase IR spectrum of 2-chloro-1-methoxy-4-nitrobenzene shows strong absorptions in these regions. nih.gov The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule, such as the symmetric stretch of the nitro group and the ring breathing modes of the pyridine core, are often strong in the Raman spectrum.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| NO₂ asymmetric stretch | 1500 - 1560 | IR |

| NO₂ symmetric stretch | 1300 - 1370 | IR, Raman |

| C-Cl stretch | 600 - 800 | IR, Raman |

| C-Br stretch | 500 - 600 | IR, Raman |

| Pyridine ring vibrations | 1400 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group and the pyridine ring, which are chromophores, will result in characteristic absorptions in the UV region. The exact position of the absorption maxima (λmax) will be influenced by the solvent polarity.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for determining the purity of this compound and for separating it from its isomers. chemicalbook.comchroma.com These techniques utilize a high-pressure liquid mobile phase to pass the sample through a column packed with a stationary phase.

A typical HPLC or UPLC method for a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. UPLC, with its smaller particle size packing material, offers higher resolution and faster analysis times compared to traditional HPLC. While specific methods for this exact compound are not detailed in the literature, methods for related chloro- and bromo-pyridines are available and would serve as a good starting point for method development.

Typical HPLC/UPLC Parameters:

| Parameter | Typical Value/Type |

| Column | Reversed-phase (e.g., C18, 5 µm or <2 µm for UPLC) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (set at an appropriate λmax) |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.5 mL/min (UPLC) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions. For a novel or complex molecule like this compound, single-crystal X-ray diffraction would provide invaluable data for its structural elucidation.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches nih.gov, the structures of numerous related substituted pyridines have been determined. For instance, the crystal structure of a methyl-nitro-pyridine-disulfide derivative was determined to crystallize in the monoclinic space group P21/n. mt.com Such studies on related compounds provide insights into the expected bond lengths, angles, and potential intermolecular interactions, such as halogen bonding or π-π stacking, that might be present in the crystal structure of this compound.

The kind of data obtained from an X-ray crystallographic analysis is summarized in the table below, using a hypothetical data set for illustrative purposes.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.123 Å, b = 10.456 Å, c = 12.789 Å, β = 98.76° |

| Volume | 1075.4 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.85 g/cm³ |

This detailed structural information is crucial for understanding the molecule's reactivity and for computational modeling studies.

Advanced Techniques for Reaction Monitoring and In Situ Analysis

The ability to monitor chemical reactions in real-time provides a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters. In situ analytical techniques are particularly valuable as they analyze the reaction mixture directly without the need for sampling, which can sometimes alter the reaction's course.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring. mt.com By inserting a probe directly into the reaction vessel, the vibrational spectra of the reactants, intermediates, and products can be continuously recorded. mt.com This allows for the tracking of concentration changes of key species throughout the reaction, providing insights into reaction kinetics and mechanisms. For reactions involving this compound, in situ FTIR could be used to monitor the disappearance of its characteristic vibrational bands and the appearance of bands corresponding to the products. For example, the progress of a nitration reaction could be followed by observing the characteristic stretches of the nitro group. The use of standard addition methods can make in situ FTIR data quantitative. mt.com

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for online reaction monitoring. Flow NMR setups allow for the continuous circulation of a reaction mixture through an NMR spectrometer, enabling the acquisition of spectra at regular intervals. This provides detailed structural information on the species present in the reaction mixture over time. For the synthesis of pyridine derivatives, real-time NMR can be used to follow the conversion of starting materials to products and to identify any transient intermediates. mt.com Challenges such as sample inhomogeneity can be addressed with advanced NMR techniques and data processing.

| Technique | Information Gained | Advantages |

| In situ FTIR | Functional group changes, concentration profiles, reaction kinetics. | Real-time, non-destructive, provides mechanistic insights. mt.com |

| Real-time NMR | Detailed structural information, quantification of species, kinetic data. | Highly specific, quantitative, can identify unknown intermediates. |

Online Chromatographic Analysis of Reaction Progress

Online High-Performance Liquid Chromatography (HPLC) provides a method for the automated analysis of reaction progress. Systems such as those with DirectInject-LC technology can automatically sample a reaction mixture at predefined intervals, quench the reaction if necessary, and inject the sample into an HPLC system. mt.com This provides quantitative data on the concentration of reactants, intermediates, and products over time.

For reactions involving pyridine derivatives, various HPLC methods have been developed. These typically employ reversed-phase columns with mobile phases consisting of acetonitrile and buffered aqueous solutions. mt.com The use of mass spectrometric detection (LC-MS) can provide additional structural confirmation of the separated components. Online HPLC is particularly useful for complex reaction mixtures where spectroscopic techniques may suffer from overlapping signals.

| Technique | Process | Key Benefits |

| Online HPLC | Automated sampling, quenching, and injection into an HPLC system for separation and quantification. mt.com | Provides quantitative concentration data, high resolution for complex mixtures, can be coupled with MS for identification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.